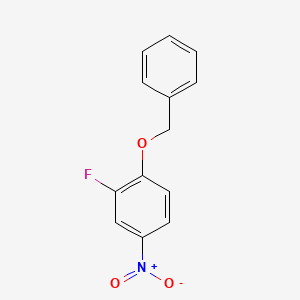
1-(Benzyloxy)-2-fluoro-4-nitrobenzene
カタログ番号 B1291564
分子量: 247.22 g/mol
InChIキー: KFEYJMWVGVVRBF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07557214B2
Procedure details


A mixture of 34.9 g of 1-benzyloxy-2-fluoro-4-nitrobenzene (WO 03 064413) (MW: 247.28, 141 mmol) and 340 mg of platinum (5% on activated carbon) in 350 ml of ethyl acetate was stirred at RT and normal pressure under a hydrogen atmosphere. The course of the reaction was monitored by HPLC and the reaction was terminated after 20 h. The catalyst was filtered off and the filtrate was concentrated to dryness under reduced pressure using a rotary evaporator. The oily residue was dissolved in 500 ml of acetone and 250 ml of a saturated sodium hydrogen carbonate solution and 17.5 g of sodium hydrogen carbonate (MW: 84.01, 208 mmol) were added. The mixture was cooled to 5° C. and 26.08 g of benzyl chloroformate (MW: 170.59, 152 mmol) were added dropwise. The mixture was then stirred for 2 h at RT and the course of the reaction was monitored by TLC (hexane/ethyl acetate 3:1). The acetone was removed under reduced pressure, 500 ml of water were added to the residue, and the solid material was filtered off. The crystals were washed with 500 ml of water and dried.






Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][C:10]=1[F:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])O.[Na+].Cl[C:25]([O:27][CH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)=[O:26].CCCCCC.C(OCC)(=O)C>C(OCC)(=O)C.[Pt]>[CH2:28]([O:27][C:25](=[O:26])[NH:15][C:12]1[CH:13]=[CH:14][C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[C:10]([F:18])[CH:11]=1)[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
34.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)[N+](=O)[O-])F
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
340 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|
Step Two
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
|
Name
|
|
|
Quantity
|
17.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
26.08 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Step Four
|
Name
|
hexane ethyl acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at RT
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was terminated after 20 h
|
|
Duration
|
20 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated to dryness under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The oily residue was dissolved in 500 ml of acetone
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 5° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was then stirred for 2 h at RT
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The acetone was removed under reduced pressure, 500 ml of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added to the residue
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid material was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
The crystals were washed with 500 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)OC(NC1=CC(=C(C=C1)OCC1=CC=CC=C1)F)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
